molecular formula C14H25Cl2N3 B1442563 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride CAS No. 1332531-43-7

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B1442563
CAS No.: 1332531-43-7
M. Wt: 306.3 g/mol
InChI Key: SLCZXCXXWSEHCM-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride typically involves the reaction of piperidin-4-amine with 4-(dimethylamino)benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.

  • Biology: Employed in the study of biological systems and drug discovery.

  • Medicine: Utilized in the development of therapeutic agents.

  • Industry: Applied in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It acts as a ligand for various receptors and enzymes, modulating their activity. The specific mechanism of action depends on the context in which the compound is used, but it generally involves binding to active sites and altering biochemical processes.

Comparison with Similar Compounds

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-Dimethylaminopyridine (DMAP): A common reagent in organic synthesis.

  • N,N-Dimethyl-4-pyridinamine: Another compound with similar applications.

  • 4-(Dimethylamino)benzyl chloride: A related compound used in chemical reactions.

These compounds share structural similarities but differ in their reactivity and applications, making this compound distinct in its utility.

Properties

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.2ClH/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17;;/h3-6,13H,7-11,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZXCXXWSEHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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